N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine

Description

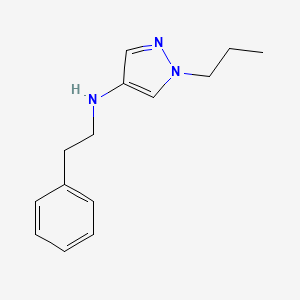

N-(2-Phenylethyl)-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a propyl group at the 1-position and a 2-phenylethylamine substituent at the 4-position of the pyrazole ring. The compound’s structure combines aromatic (phenylethyl) and aliphatic (propyl) moieties, which influence its physicochemical properties, such as lipophilicity and solubility.

Properties

Molecular Formula |

C14H19N3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

N-(2-phenylethyl)-1-propylpyrazol-4-amine |

InChI |

InChI=1S/C14H19N3/c1-2-10-17-12-14(11-16-17)15-9-8-13-6-4-3-5-7-13/h3-7,11-12,15H,2,8-10H2,1H3 |

InChI Key |

JCZPJSBSSREBSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with 1-propyl-1H-pyrazole-4-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl or propyl group can be replaced by other substituents using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

Industry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity and behavior. Additionally, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and synthetic differences between N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine and analogous compounds:

| Compound Name | Molecular Formula | Substituents | Key Features | Yield | Melting Point (°C) | Biological Activity |

|---|---|---|---|---|---|---|

| This compound | C₁₄H₁₉N₃ | 1-propyl, 4-(2-phenylethyl) | Aromatic + aliphatic substituents | - | - | - |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₅N₅ | 1-pyridin-3-yl, 4-cyclopropyl, 3-methyl | Pyridine ring; cyclopropyl group | 17.9% | 104–107 | - |

| 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyrido[4,5-d]pyrimidin-4-amine | C₂₀H₁₇F₃N₈ | Fused pyrimidine-pyrazole core; trifluoroethyl | Fused heterocyclic system | - | Pale yellow solid | Adenosine receptor antagonist |

| (1-Ethylpyrazol-4-yl)methylamine | C₁₀H₁₉N₃ | 1-ethyl, 4-(isobutylaminomethyl) | Branched aliphatic substituents | - | - | - |

Key Observations:

Aromatic vs. In contrast, the trifluoroethyl group in ’s compound increases electronegativity and metabolic stability .

Heterocyclic Fusion: ’s compounds feature fused pyrimidine-pyrazole cores, which confer rigidity and may improve binding affinity to targets like adenosine receptors . The target compound’s simpler pyrazole structure may offer synthetic accessibility and tunability.

Synthetic Challenges :

Physicochemical and Spectroscopic Properties

- Melting Points : ’s compound has a defined melting point (104–107°C), suggesting crystalline stability due to its pyridinyl and cyclopropyl groups . The target’s melting point is unreported but may vary based on substituent packing.

- Spectroscopic Characterization :

- NMR and HRMS (as used in ) are standard for confirming pyrazole-amine structures . The target’s aromatic protons would likely show distinct δ 7.2–7.4 ppm in ¹H NMR, similar to ’s pyridine signals .

Biological Activity

N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound belongs to the pyrazole class of compounds, which are known for their pharmacological versatility. Structurally, it features a pyrazole ring substituted with a phenylethyl group and a propyl amine, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : It has been shown to interact with specific receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound may inhibit key enzymes that play critical roles in cellular processes, leading to altered cell proliferation and survival.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway.

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies reveal that it can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers tested its efficacy against several strains of bacteria. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups, indicating its therapeutic potential in inflammatory diseases.

Case Study 3: Cancer Cell Line Studies

In vitro experiments on various cancer cell lines showed that this compound could effectively induce apoptosis. The mechanism involved activation of caspase pathways and inhibition of cell cycle progression, particularly at the G0/G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.